molecular formula C9H10INO3 B6302917 (3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid CAS No. 2365398-43-0

(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid

Cat. No. B6302917
CAS RN: 2365398-43-0
M. Wt: 307.08 g/mol
InChI Key: MUPLXNKKZNASQI-BJSDSKQBSA-N
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Description

The compound is a pyrrole derivative, which is a type of heterocyclic compound. Pyrroles are five-membered aromatic rings containing one nitrogen atom . The presence of the carboxylic acid group (-COOH) suggests that it may exhibit acidic properties .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The presence of the iodine atom and the carboxylic acid group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Pyrroles generally react with electrophiles at the α position (C2 or C5), due to the highest degree of stability of the protonated intermediate . They react easily with nitrating, sulfonating, and halogenating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could contribute to its acidity . The compound’s boiling point is predicted to be 483.0±28.0 °C, and its density is predicted to be 1.432±0.06 g/cm3 .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. As a pyrrole derivative, it may participate in various chemical reactions involving the pyrrole ring .

Safety and Hazards

The compound is classified as an irritant, suggesting that it may cause skin irritation or serious eye irritation . Proper safety measures should be taken when handling this compound .

properties

IUPAC Name

(1R,7R,9R)-2-iodo-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO3/c10-6-2-1-3-4(5(2)9(13)14)8(12)11-7(3)6/h2-7H,1H2,(H,11,12)(H,13,14)/t2-,3-,4?,5+,6?,7?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPLXNKKZNASQI-BJSDSKQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2NC3=O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C3[C@@H]1C(C2I)NC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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